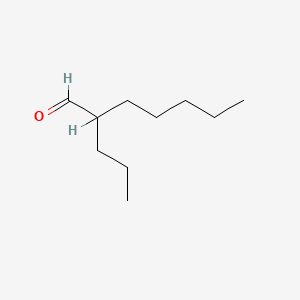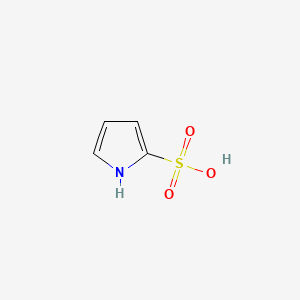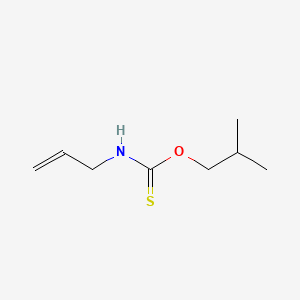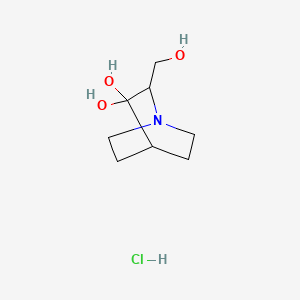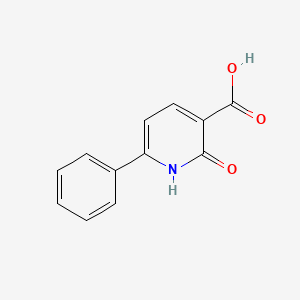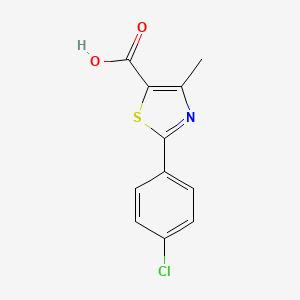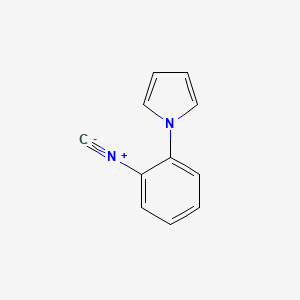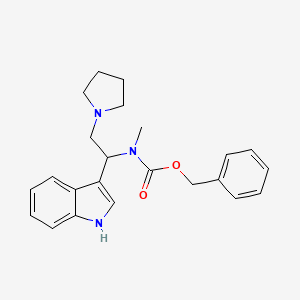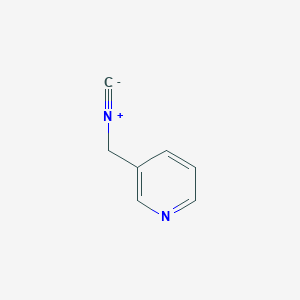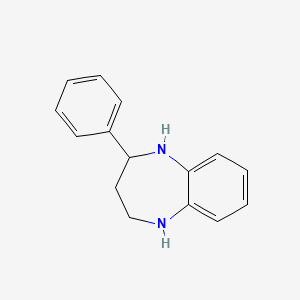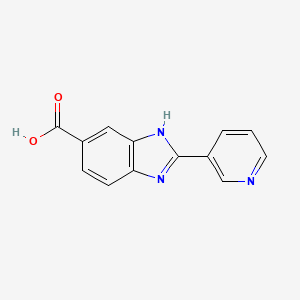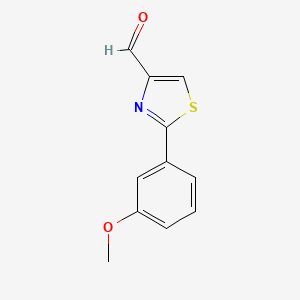
2-(3-Methoxyphenyl)thiazole-4-carbaldehyde
説明
2-(3-Methoxyphenyl)thiazole-4-carbaldehyde is a thiazole aldehyde derivative . It has a molecular formula of C11H9NO2S .
Synthesis Analysis
This compound undergoes Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) . The reaction mechanism has been studied by electrospray ionization mass spectrometry (ESI-MS) .Molecular Structure Analysis
The molecular structure of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde is represented by the formula C11H9NO2S . The compound has a molecular weight of 219.26 g/mol .Chemical Reactions Analysis
The compound undergoes Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane). The reaction mechanism has been studied by electrospray ionization mass spectrometry (ESI-MS) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 219.26 g/mol . It is a solid at room temperature . The compound has a topological polar surface area of 67.4 Ų .科学的研究の応用
-
Scientific Field: Medicinal Chemistry
- Application : Thiazole derivatives have been found to have diverse biological activities . They have been used to develop new compounds that act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative being studied and its intended use. Generally, these compounds are synthesized in a laboratory and then tested for their biological activity using various in vitro and in vivo models .
- Results or Outcomes : The results have shown that thiazole derivatives can have potent biological activity with lesser side effects . The specific results or outcomes would depend on the specific derivative and its biological activity.
-
Scientific Field: Organic Chemistry
- Application : The thiazole ring is a key structural component of many chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
- Methods of Application : The thiazole ring can be synthesized in a laboratory and incorporated into various chemical compounds . The specific methods of application or experimental procedures would depend on the specific compound being synthesized.
- Results or Outcomes : The incorporation of the thiazole ring into these compounds can enhance their chemical properties and effectiveness .
-
Scientific Field: Pharmacology
- Application : Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .
- Methods of Application : These compounds are synthesized in a laboratory and then tested for their biological activity using various in vitro and in vivo models .
- Results or Outcomes : The results have shown that these thiazole derivatives can have potent biological activity .
-
Scientific Field: Nutrition
- Application : A thiazole ring is naturally found in Vitamin B1 (thiamine) . Thiamine is a water-soluble vitamin. It helps the body to release energy from carbohydrates during metabolism. It also helps in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .
- Methods of Application : Thiamine is typically consumed through diet or supplements .
- Results or Outcomes : Thiamine helps in the normal functioning of the nervous system and the release of energy from carbohydrates during metabolism .
-
Scientific Field: Synthetic Chemistry
- Application : “2-(3-Methoxyphenyl)thiazole-4-carbaldehyde” can be used as a building block in the synthesis of more complex organic compounds .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific compound being synthesized. Generally, these compounds are synthesized in a laboratory .
- Results or Outcomes : The results have shown that these thiazole derivatives can be effectively used in the synthesis of more complex organic compounds .
-
Scientific Field: Biological Research
- Application : 2-Thiazolecarboxaldehyde, a similar compound to “2-(3-Methoxyphenyl)thiazole-4-carbaldehyde”, has been used in the synthesis of Benzothiazine N-acylhydrazones, which have potential antinociceptive and anti-inflammatory activity .
- Methods of Application : These compounds are synthesized in a laboratory and then tested for their biological activity using various in vitro and in vivo models .
- Results or Outcomes : The results have shown that these thiazole derivatives can have potent biological activity .
Safety And Hazards
The compound is labeled with the GHS07 pictogram. It has hazard statements H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
2-(3-methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-14-10-4-2-3-8(5-10)11-12-9(6-13)7-15-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBYGUZCRCHMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366612 | |
| Record name | 2-(3-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)thiazole-4-carbaldehyde | |
CAS RN |
749902-11-2 | |
| Record name | 2-(3-Methoxyphenyl)-4-thiazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=749902-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



